molecular formula C7H9FN2O2S B13241634 3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide

3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide

Cat. No.: B13241634
M. Wt: 204.22 g/mol
InChI Key: YCZSTZFTBOZWIL-UHFFFAOYSA-N
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Description

3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide (CAS 1017389-46-6) is a synthetic aromatic sulfonamide derivative of high interest in medicinal chemistry and drug discovery research. This compound features a benzene ring core substituted with a sulfonamide group, an amino group, a fluorine atom, and a methyl group, giving it a molecular formula of C 7 H 9 FN 2 O 2 S and a molecular weight of 204.22 g/mol . The sulfonamide functional group is a privileged motif in pharmacology, serving as the basis for a wide spectrum of therapeutic agents . This scaffold is known for its ability to confer diverse biological activities, including antibacterial, diuretic, antiepileptic, and anticancer properties . The specific substitution pattern on this molecule—combining an electron-donating amino group, a fluorine atom (often used in bioisosteric replacement to modulate metabolic stability and lipophilicity), and a methyl group—makes it a valuable building block for structure-activity relationship (SAR) studies . Researchers can use this compound as a precursor to develop more complex molecules, such as Schiff bases or heterocyclic derivatives, to investigate their binding affinity for enzymes like carbonic anhydrase (CA) isoenzymes . Inhibition of CAs, particularly the tumor-associated CA IX isoform, is a recognized strategy in the development of novel anticancer therapeutics . As such, this compound provides researchers with a versatile intermediate to design and synthesize novel candidates for evaluating anti-proliferative activity against various cancer cell lines. Please Note: This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H9FN2O2S

Molecular Weight

204.22 g/mol

IUPAC Name

3-amino-4-fluoro-5-methylbenzenesulfonamide

InChI

InChI=1S/C7H9FN2O2S/c1-4-2-5(13(10,11)12)3-6(9)7(4)8/h2-3H,9H2,1H3,(H2,10,11,12)

InChI Key

YCZSTZFTBOZWIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)N)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common method involves the nitration of 4-fluoro-5-methylbenzene, followed by reduction to introduce the amino group. The sulfonamide group is then introduced through sulfonation and subsequent amide formation.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a microreactor system can be used to optimize reaction conditions and monitor reaction kinetics, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamides are known to inhibit bacterial growth by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle . This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Key Observations :

  • The chlorine analog has a higher molecular weight due to chlorine’s larger atomic mass (35.45 vs. 19.00 for fluorine).

Biological Activity

3-Amino-4-fluoro-5-methylbenzene-1-sulfonamide, also known as 3-amino-4-fluoro-5-methylbenzenesulfonamide, is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide is C7H8FNO2S, with a molecular weight of 204.22 g/mol. The compound features a sulfonamide functional group, which plays a crucial role in its biological activity. The presence of a fluorine atom and a methyl group on the aromatic ring enhances its chemical reactivity and potential therapeutic effects.

The biological activity of 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide primarily stems from its ability to inhibit bacterial growth. This compound acts as a competitive inhibitor of p-aminobenzoic acid (PABA), which is essential for folic acid synthesis in bacteria. By disrupting this metabolic pathway, the compound effectively inhibits bacterial proliferation, making it a candidate for antibiotic development.

In addition to its antibacterial properties, preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis in cancer cells, potentially through pathways such as caspase activation and mitochondrial dysfunction .

Antimicrobial Activity

Research has demonstrated that 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide exhibits significant antimicrobial properties. It has been tested against both Gram-positive and Gram-negative bacteria, showing efficacy in inhibiting strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values indicate its potential as an effective antibacterial agent .

Bacterial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Moderate Inhibition
Escherichia coli64Moderate Inhibition

Anticancer Activity

The anticancer potential of 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide has been explored through various studies. For instance, derivatives have shown selective cytotoxicity against breast cancer cell lines such as MDA-MB-231 and MCF-7. The compounds induced apoptosis at low concentrations, highlighting their potential for targeted cancer therapy .

Cancer Cell Line IC50 (µM) Selectivity
MDA-MB-2316.31High
MCF-75.52High

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of various sulfonamide derivatives, including 3-amino-4-fluoro-5-methylbenzene-1-sulfonamide. The results indicated substantial inhibition of bacterial growth in vitro, supporting its use as an antibiotic candidate .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of sulfonamide derivatives on human cancer cell lines. The study found that certain derivatives significantly induced apoptosis and inhibited cell proliferation, suggesting their potential for development into anticancer therapies .

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